molecular formula C5H7BrN2 B3434031 1H-Imidazole, 4-(bromomethyl)-5-methyl- CAS No. 72836-00-1

1H-Imidazole, 4-(bromomethyl)-5-methyl-

Cat. No.: B3434031
CAS No.: 72836-00-1
M. Wt: 175.03 g/mol
InChI Key: DNTJOBABUVWGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 4-(bromomethyl)-5-methyl- is a brominated imidazole derivative featuring a bromomethyl (-CH2Br) substituent at position 4 and a methyl (-CH3) group at position 5 of the imidazole ring. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their reactivity and applications in pharmaceuticals, agrochemicals, and materials science. The bromomethyl group enhances electrophilic reactivity, making it a valuable intermediate in nucleophilic substitution reactions, while the methyl group contributes to steric and electronic modulation of the ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole, 4-(bromomethyl)-5-methyl- can be synthesized through several methods. One common approach involves the bromination of 1H-imidazole derivatives. For instance, the bromination of 1-hydroxyimidazole-3-oxide using bromine in acetic acid can yield brominated imidazole compounds . Another method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide under mild conditions .

Industrial Production Methods: Industrial production of 1H-Imidazole, 4-(bromomethyl)-5-methyl- typically involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 4-(bromomethyl)-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents (dimethylformamide, acetonitrile), catalysts (triethylamine, pyridine).

    Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Major Products:

  • Substituted imidazole derivatives with various functional groups.
  • Oxidized imidazole compounds with additional oxygen-containing groups.
  • Reduced imidazole derivatives with modified alkyl chains.

Scientific Research Applications

Organic Synthesis

Intermediate for Imidazole Derivatives : 4-(Bromomethyl)-5-methyl-1H-imidazole serves as a crucial intermediate for synthesizing various imidazole derivatives. These derivatives are essential in the development of pharmaceuticals and agrochemicals due to their biological activity and structural diversity .

Medicinal Chemistry

Drug Development : This compound has been utilized in the synthesis of kinase inhibitors and G-protein coupled receptor modulators. Its electrophilic bromomethyl group allows for nucleophilic substitutions with various biological nucleophiles, facilitating the design of targeted therapeutics .

Case Study: Kinase Inhibitors : Research has demonstrated that derivatives synthesized from 4-(bromomethyl)-5-methyl-1H-imidazole exhibit potent inhibitory activity against specific kinases involved in cancer progression. For example, modifications at the bromomethyl position have led to compounds with enhanced selectivity and potency .

Materials Science

Functional Materials : The compound is employed in creating functional materials such as polymers and coordination complexes. These materials often exhibit unique electronic or optical properties that are valuable in various applications, including sensors and catalysts .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-(bromomethyl)-5-methyl- involves its interaction with molecular targets through its bromomethyl and methyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of reactive intermediates. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Below is a detailed comparison of 1H-Imidazole, 4-(bromomethyl)-5-methyl- with structurally related imidazole derivatives, focusing on molecular features, physical properties, and reactivity.

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Bromine Position/Type Reference ID
1H-Imidazole, 4-(bromomethyl)-5-methyl- C5H7BrN2 4-(bromomethyl), 5-methyl Aliphatic (CH2Br) Inferred
2-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-1-ol C21H13BrFN2O 4-bromophenyl, 5-fluorophenyl Aromatic (C6H4Br)
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate C19H17BrN2O2 4-bromophenyl, 5-carboxylate Aromatic (C6H4Br)
2-(Bromomethyl)imidazole C4H5BrN2 2-(bromomethyl) Aliphatic (CH2Br)
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole C21H20BrN3O2 5-bromo (indole), 2,5-dimethoxyphenethyl Aromatic (indole-Br)

Key Observations :

  • Bromine Type : The target compound’s aliphatic bromomethyl group contrasts with aromatic bromine in analogs like 2-(4-bromophenyl) derivatives. Aliphatic bromine is more reactive in SN2 reactions, whereas aromatic bromine participates in cross-coupling (e.g., Suzuki) .

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) IR (cm⁻¹) 1H NMR (δ, ppm) Reference ID
1H-Imidazole, 4-(bromomethyl)-5-methyl- N/A ~650 (C-Br stretch) ~4.2 (CH2Br), ~2.4 (CH3) Inferred
2-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-1-ol 208–210 1587 (C=N), 1306 (OH) 11.98 (s, OH), 6.63–8.20 (Ar-H)
Ethyl 4-(4-bromophenyl)-1H-imidazole-5-carboxylate (3m) 106–107 1593 (C=N), 1212 (C=S) 2.55 (s, CH3), 6.10–8.01 (Ar-H)
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole 141–142 1587 (C=N) 6.83–8.20 (Ar-H), 3.85 (OCH3)

Key Observations :

  • Melting Points : Bromo-substituted imidazoles with aromatic groups (e.g., 208–210°C ) generally exhibit higher melting points than aliphatic bromine analogs due to stronger π-π stacking. The target compound’s melting point is expected to be lower (~100–150°C), similar to ethyl 4-(4-bromophenyl) derivatives (106–107°C ).
  • Spectroscopy : The C-Br stretch in IR for aliphatic bromine (~650 cm⁻¹) is distinct from aromatic C-Br vibrations. In 1H NMR, the CH2Br group in the target compound would appear as a triplet/singlet near δ 4.2, while aromatic protons in bromophenyl analogs resonate at δ 6.6–8.2 .

Biological Activity

1H-Imidazole, 4-(bromomethyl)-5-methyl- is a substituted imidazole compound that has garnered attention for its diverse biological activities. This compound features a bromomethyl group, which enhances its reactivity and potential for biological interactions. The following sections will explore its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 1H-Imidazole, 4-(bromomethyl)-5-methyl- can be represented as follows:

  • Chemical Formula: C₆H₈BrN₂
  • Molecular Weight: 202.05 g/mol

The presence of the bromomethyl group makes it an electrophilic center, susceptible to nucleophilic attacks, which can lead to various biological interactions and modifications in biological systems.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. In one study, novel imidazole derivatives were synthesized and tested against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The results showed that certain compounds demonstrated substantial cytotoxicity against HT-29 cells, indicating the potential of imidazole derivatives in cancer therapy .

Table 1: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
11HT-295.4
12MCF-715.2
13HT-293.8

Antimicrobial Activity

Imidazole compounds have also been evaluated for their antimicrobial properties. A study assessed the antibacterial activities of various imidazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited strong antibacterial effects, highlighting their potential as therapeutic agents against bacterial infections .

The mechanism of action for 1H-Imidazole, 4-(bromomethyl)-5-methyl- primarily involves its interaction with nucleophiles or electrophiles. The bromomethyl group allows for covalent modifications of enzymes or receptors in biological systems, which can modulate their activity. This property is particularly useful in drug design, where selective inhibition of specific targets is desired .

Case Study: Development of Anticancer Agents

In a recent investigation into the anticancer properties of imidazole derivatives, researchers synthesized a series of compounds based on the imidazole framework. These compounds were screened for their ability to inhibit cell proliferation in various cancer cell lines. Notably, several derivatives showed promising results in inducing apoptosis in HT-29 cells through DNA fragmentation assays .

Case Study: Antimicrobial Screening

Another study focused on the synthesis and evaluation of new imidazole derivatives for antimicrobial activity. The research revealed that specific compounds demonstrated effective inhibition against Bacillus cereus and Staphylococcus aureus, suggesting that these derivatives could serve as potential candidates for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(bromomethyl)-5-methyl-1H-imidazole, and how are the products characterized?

  • Synthetic Routes :

  • Nucleophilic Substitution : Reacting 5-methyl-1H-imidazole with bromomethylating agents (e.g., dibromomethane or bromomethyl ethers) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Reactions are often conducted under inert atmospheres (N₂) to prevent side oxidation .
  • Purification : Products are isolated via liquid-liquid extraction (e.g., ethyl acetate/water), dried over Na₂SO₄, and purified using column chromatography or recrystallization .
    • Characterization :
  • ¹H/¹³C NMR : To confirm substitution patterns and bromomethyl group integration (e.g., δ ~4.3 ppm for -CH₂Br) .
  • HRMS (ESI) : Validates molecular weight with <5 ppm error .

Q. What are the key reactivity features of the bromomethyl group in this compound?

  • Nucleophilic Substitution : The bromomethyl group undergoes substitution with amines, thiols, or alkoxides to form derivatives (e.g., amino-methyl or thioether analogs) .
  • Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl/heteroaryl coupling at the methyl position .
  • Acid-Base Behavior : The imidazole ring’s nitrogen atoms participate in hydrogen bonding, influencing solubility and coordination in metal complexes .

Advanced Research Questions

Q. How can computational methods optimize regioselectivity in alkylation reactions involving this compound?

  • DFT Calculations : Use B3LYP/6-31G* to model transition states and predict preferred alkylation sites. For example, calculate energy barriers for bromomethyl group reactivity at C4 vs. other positions .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity .

Q. What strategies resolve contradictory data in reaction yields during scale-up synthesis?

  • Parameter Screening : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to identify optimal conditions. reports 77% yield with benzylamine in DMF, while shows lower yields (48%) under similar conditions, suggesting solvent purity or stoichiometry impacts .
  • In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction kinetics .

Q. How does steric hindrance from the 5-methyl group influence the compound’s reactivity in medicinal chemistry?

  • Steric Effects : The 5-methyl group restricts access to the imidazole ring’s N3 atom, directing electrophiles to the bromomethyl site. This enhances selectivity in prodrug design (e.g., covalent inhibitors targeting cysteine residues) .
  • Bioisosteric Replacement : Replace bromomethyl with azidomethyl for click chemistry applications, maintaining steric bulk while enabling bioconjugation .

Q. Methodological Considerations

Q. What analytical techniques are critical for confirming structural integrity in novel derivatives?

  • Multi-NMR : 2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra (e.g., distinguishing methyl and bromomethyl protons) .
  • X-ray Crystallography : Provides absolute configuration data for chiral derivatives .

Q. How can reaction scalability be improved without compromising purity?

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic bromomethylation reactions, reducing side products .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Q. Applications in Drug Discovery

Q. What role does this compound play in fragment-based drug design?

  • Scaffold Diversification : The bromomethyl group serves as a handle for introducing pharmacophores (e.g., fluorophores, bioisosteres) via SN2 reactions, enabling rapid SAR exploration .
  • Target Engagement : Used in PROTACs (PROteolysis-Targeting Chimeras) to link E3 ligases and target proteins .

Properties

IUPAC Name

4-(bromomethyl)-5-methyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTJOBABUVWGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288281
Record name 5-(Bromomethyl)-4-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72836-00-1
Record name 5-(Bromomethyl)-4-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72836-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-4-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Imidazole, 4-(bromomethyl)-5-methyl-
1H-Imidazole, 4-(bromomethyl)-5-methyl-
1H-Imidazole, 4-(bromomethyl)-5-methyl-
1H-Imidazole, 4-(bromomethyl)-5-methyl-
1H-Imidazole, 4-(bromomethyl)-5-methyl-
1H-Imidazole, 4-(bromomethyl)-5-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.